3-(Butan-2-yl)-1,2-oxazole-5-carboxylic acid
Overview
Description
3-(Butan-2-yl)-1,2-oxazole-5-carboxylic acid is a chemical compound characterized by its unique structure, which includes a butan-2-yl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Butan-2-yl)-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclodehydration of 2-aminobutan-1-ol derivatives with formic acid or formamide. The reaction conditions often require heating and the use of a catalyst to facilitate the formation of the oxazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-(Butan-2-yl)-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted oxazoles or other heterocyclic compounds.
Scientific Research Applications
3-(Butan-2-yl)-1,2-oxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological systems, particularly in enzyme inhibition studies.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Its unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(Butan-2-yl)-1,2-oxazole-5-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing its normal function. The specific molecular targets and pathways involved would vary depending on the application and the biological system being studied.
Comparison with Similar Compounds
3-(Butan-2-yl)-1,2-oxazole-5-carboxylic acid can be compared to other similar compounds, such as 3-(propyl)-1,2-oxazole-5-carboxylic acid and 3-(butyl)-1,2-oxazole-5-carboxylic acid. These compounds share the oxazole ring but differ in the length of the alkyl chain attached to it. The presence of the butan-2-yl group in this compound gives it unique chemical and physical properties, making it distinct from its analogs.
List of Similar Compounds
3-(Propyl)-1,2-oxazole-5-carboxylic acid
3-(Butyl)-1,2-oxazole-5-carboxylic acid
3-(Pentyl)-1,2-oxazole-5-carboxylic acid
3-(Hexyl)-1,2-oxazole-5-carboxylic acid
This detailed overview provides a comprehensive understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-butan-2-yl-1,2-oxazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-3-5(2)6-4-7(8(10)11)12-9-6/h4-5H,3H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHGJVDXVQTJQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=NOC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910321-99-2 | |
Record name | 3-(butan-2-yl)-1,2-oxazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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